"N-(2,4-Dimethylphenyl)-3-oxobutanamide" CAS number 97-36-9
"N-(2,4-Dimethylphenyl)-3-oxobutanamide" CAS number 97-36-9
An In-Depth Technical Guide to N-(2,4-Dimethylphenyl)-3-oxobutanamide (CAS 97-36-9)
Executive Summary
This guide provides a comprehensive technical overview of N-(2,4-Dimethylphenyl)-3-oxobutanamide, CAS No. 97-36-9, a key chemical intermediate in various industrial syntheses. Also known by synonyms such as Acetoacet-2,4-xylidide (AAMX), this compound is a member of the amide family, featuring a 3-oxobutanamide functional group attached to a 2,4-dimethylphenyl moiety.[1] Its primary application lies in its role as a coupling component in the manufacturing of organic pigments and dyes, particularly azo dyes.[2][3][4][5] This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis methodologies, analytical and quality control protocols, and safety considerations. It is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development who require a detailed understanding of this versatile molecule.
Compound Identification and Nomenclature
Correctly identifying a chemical compound is the foundation of all scientific and industrial work. N-(2,4-Dimethylphenyl)-3-oxobutanamide is registered under several identifiers across multiple chemical databases and regulatory inventories.
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Preferred IUPAC Name : N-(2,4-dimethylphenyl)-3-oxobutanamide[6]
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Synonyms : 2',4'-Dimethylacetoacetanilide, Acetoacet-2,4-xylidide, AAMX, Acetoacet-m-xylidide, N-Acetoacetyl-2,4-xylidine[2][3][8][][10]
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Beilstein Registry Number : 2110911[11]
Physicochemical Properties
The physical and chemical properties of N-(2,4-Dimethylphenyl)-3-oxobutanamide dictate its behavior in chemical reactions, its solubility, and its appropriate storage and handling conditions. The data presented below is a synthesis of information from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Weight | 205.25 g/mol | [1][10][11] |
| Appearance | White to off-white crystalline powder | [2][3][] |
| Melting Point | 88-91 °C | [3][12][13] |
| Boiling Point | ~343.9 °C (rough estimate) | [3][14] |
| Density | ~1.24 g/cm³ | [3][][12] |
| Flash Point | 171 °C | [3][11][12] |
| Solubility | Slightly soluble in water; Soluble in chloroform and methanol | [3][5][14][15] |
| pKa | 11.33 ± 0.46 (Predicted) | [3][14] |
| LogP | 1.4 - 1.9 | [3][11][14] |
Synthesis and Manufacturing
The industrial production of N-(2,4-Dimethylphenyl)-3-oxobutanamide is critical for its application in the pigment industry. The most common synthesis route involves the condensation reaction between a substituted aniline and a β-keto-ester.
Underlying Chemistry: Nucleophilic Acyl Substitution
The synthesis of N-(2,4-Dimethylphenyl)-3-oxobutanamide is a classic example of nucleophilic acyl substitution. The reaction typically involves the nucleophilic attack of the amino group of 2,4-dimethylaniline on the electrophilic carbonyl carbon of an acetoacetate ester, such as ethyl acetoacetate.[1][16] This is followed by the elimination of a leaving group (ethanol, in the case of ethyl acetoacetate) to form the stable amide product. The presence of the β-carbonyl group in the acetoacetate starting material is crucial as it activates the ester carbonyl for nucleophilic attack.
Conventional Synthesis Protocol
The traditional method for synthesizing this compound relies on thermal heating over several hours.
Reactants :
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2,4-Dimethylaniline (CAS 95-68-1)[17]
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Ethyl acetoacetate (CAS 141-97-9)
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Solvent (e.g., Ethanol-water mixture)
Step-by-Step Protocol :
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Charging the Reactor : A reaction vessel is charged with 2,4-dimethylaniline and an ethanol-water solvent system.
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Addition of Ester : Ethyl acetoacetate is added to the mixture, typically in a stoichiometric or slight excess amount.
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Thermal Reaction : The mixture is heated to a temperature between 60-80°C and maintained for 6-24 hours to drive the condensation reaction to completion.[1]
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Crystallization and Isolation : Upon completion, the reaction mixture is cooled, allowing the N-(2,4-Dimethylphenyl)-3-oxobutanamide product to crystallize.
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Filtration and Washing : The solid product is isolated by filtration and washed with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials and impurities.
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Drying : The purified product is dried under vacuum at a controlled temperature (e.g., 60°C) to a constant weight.[2]
Modern Synthesis: Microwave-Assisted Approach
To improve efficiency, microwave-assisted synthesis has been employed, significantly reducing reaction times while often improving yields.[1] This method utilizes microwave irradiation for rapid and uniform dielectric heating of the reaction mixture.
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Advantages : Drastic reduction in reaction time (minutes vs. hours), potential for higher yields (80-95%), and improved energy efficiency.[1]
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Typical Conditions : Temperatures of 120-180°C for 10-30 minutes.[1]
Caption: A flowchart comparing conventional and microwave-assisted synthesis pathways.
Chemical Reactivity and Applications
The utility of N-(2,4-Dimethylphenyl)-3-oxobutanamide stems from its specific chemical structure, which makes it a valuable intermediate.
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Azo Coupling for Pigments and Dyes : The most significant application is its use as a coupling component.[1] The active methylene group (the -CH₂- between the two carbonyls) is readily deprotonated to form a carbanion, which can then react with a diazonium salt in an azo coupling reaction. This is the core chemistry for producing important organic pigments, such as Pigment Yellow 14.[2][18][19]
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Pharmaceutical and Agrochemical Synthesis : It serves as a precursor or building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[2][4] For instance, it has been used to synthesize hydrazone derivatives and dihydropyrimidine compounds which may possess biological activity.[16][18]
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Resins and Polymers : The compound is also utilized in the formulation of certain resins and binders, where it can contribute to improved adhesion and durability in coatings.[4]
Analytical Methodologies and Quality Control
Ensuring the purity and identity of N-(2,4-Dimethylphenyl)-3-oxobutanamide is paramount for its use in downstream applications, especially in regulated industries. A multi-technique approach is required for a comprehensive quality assessment.[1]
Purity Assessment
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Melting Point : A sharp melting point range (e.g., 88-91 °C) is a primary indicator of high purity.[1][3] A broad or depressed melting range suggests the presence of impurities.
-
Potentiometry : Purity can be quantitatively determined via potentiometric titration, with specifications often requiring a minimum of 99%.[2]
-
Loss on Drying (LOD) : This test determines the amount of volatile matter (like water or residual solvent) in the sample. A typical specification is a maximum of 0.5%.[2]
Structural Confirmation and Identification
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High-Performance Liquid Chromatography (HPLC) : A reverse-phase (RP) HPLC method can be used for both purity assessment and identification.[8] A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[8] The retention time of the main peak is compared against a certified reference standard.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation.[1] The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the known structure of the molecule.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups present, such as the N-H stretch, C=O (amide and ketone) stretches, and aromatic C-H bonds.[1][16]
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Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound (205.25 g/mol ).[1][11][16] The fragmentation pattern can also serve as a fingerprint for identification.
Caption: A typical quality control workflow for batch release of the compound.
Safety, Handling, and Toxicology
Proper handling of N-(2,4-Dimethylphenyl)-3-oxobutanamide is essential to ensure laboratory and plant safety. The information is derived from available Safety Data Sheets (SDS).[15][20]
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GHS Hazard Classification :
-
Toxicological Data :
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[15][22]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[15][23]
-
Respiratory Protection : Use a NIOSH/MSHA approved respirator if dust exposure limits are exceeded or if irritation occurs.[15]
-
-
Handling and Storage :
-
Disposal :
Conclusion
N-(2,4-Dimethylphenyl)-3-oxobutanamide is a well-characterized organic compound with significant industrial importance, primarily as a precursor in the synthesis of pigments and dyes. Its chemistry is straightforward, relying on fundamental organic reactions, yet its application is vital for the colorant industry. Modern synthesis techniques like microwave-assisted reactions offer significant improvements in efficiency over traditional methods. Robust analytical protocols are in place to ensure its quality and purity. While it possesses moderate toxicity and requires standard chemical handling precautions, it is a stable compound under normal conditions. The lack of extensive research into its specific biological mechanism of action outside of its role as a synthetic building block suggests an area for potential future investigation.
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